N-(4-Methyl-3-nitrophenyl)acetamide
CAS No.: 2719-14-4
Cat. No.: VC20782525
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2719-14-4 |
---|---|
Molecular Formula | C9H10N2O3 |
Molecular Weight | 194.19 g/mol |
IUPAC Name | N-(4-methyl-3-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
Standard InChI Key | XYTSBFSNPUGBIH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Introduction
N-(4-Methyl-3-nitrophenyl)acetamide is a nitro-substituted acetamide derivative with a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol. This compound is characterized by a methyl group at the 4-position and a nitro group at the 3-position on the aromatic ring, which influence its chemical and biological properties. Below is a structured analysis of its key characteristics, applications, and safety profile.
Physical and Chemical Properties
Table 2: Physicochemical Data
Property | Value |
---|---|
Density | 1.289 g/cm³ |
Melting Point | 100–100.5 °C |
Boiling Point | 370 °C at 760 mmHg |
Solubility | Not fully characterized; likely soluble in polar organic solvents |
Antimicrobial Properties
N-(4-Methyl-3-nitrophenyl)acetamide demonstrates significant antimicrobial activity, particularly against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 32 µg/mL . Synergistic effects have been observed when combined with antibiotics like ciprofloxacin and meropenem, enhancing bacterial eradication efficiency .
Anti-inflammatory Effects
In vitro studies indicate its ability to inhibit pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
Compound | Structural Features | Biological Activity |
---|---|---|
N-(4-Nitrophenyl)acetamide | Nitro group at para position | Moderate antibacterial activity |
N-(2-Hydroxyphenyl)acetamide | Hydroxyl substituent | Limited antimicrobial activity |
N-(2-Chloro-3-nitrophenyl)acetamide | Chlorine and nitro groups | Enhanced antibacterial effects |
The unique positioning of the methyl and nitro groups in N-(4-Methyl-3-nitrophenyl)acetamide distinguishes its reactivity and efficacy from analogs .
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